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Compound of Interest |

Compound Name: 2-(Furan-3-yl)azetidine
CAS No.: 777886-79-0
Cat. No.: B1469242
. J

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) is a critical scaffold in
modern drug discovery, serving as a conformationally restricted bioisostere of proline,
piperidine, or acyclic amines. Unlike the rigid cyclopropane or the well-defined chair of
cyclohexane, azetidine exists in a dynamic equilibrium driven by ring strain (~25.4 kcal/mol)
and torsional forces.

For 2-substituted azetidines, this equilibrium is non-trivial. The interplay between ring puckering
(the "butterfly" motion) and nitrogen inversion creates a complex conformational landscape that
dictates binding affinity and metabolic stability. This guide details the theoretical framework,
experimental determination via NMR, and computational modeling of these systems.

Theoretical Framework: The Energy Landscape
The "Butterfly" Pucker

To alleviate eclipsing interactions between adjacent methylene protons, the azetidine ring
deviates from planarity. It adopts a puckered conformation characterized by a puckering angle (

), typically defined by the dihedral angle between the

and
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planes.

o Unsubstituted Azetidine:

in the gas phase.

» Barrier to Inversion: The energy barrier for ring flipping (passing through a planar transition
state) is extremely low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.

The 2-Substituent Effect

Introducing a substituent at the C2 position breaks the symmetry. The substituent (

) can adopt one of two pseudo-orientations:

e Pseudo-Equatorial: The substituent projects away from the ring bulk. This is generally the
global minimum to minimize 1,2-steric repulsion with the N-substituent.

o Pseudo-Axial: The substituent projects roughly perpendicular to the average plane. This is
often higher in energy unless stabilized by specific stereoelectronic effects (e.g., anomeric
effects with electronegative 2-substituents).

Nitrogen Inversion vs. Ring Flipping

The nitrogen atom in

-alkyl azetidines is pyramidal. It undergoes inversion (umbrella flip) with a barrier of ~6-10
kcal/mol, which is significantly higher than the ring puckering batrrier.

e Invertomers: For 2-substituted azetidines, N-inversion creates two distinct diastereomers (cis
and trans relative to the C2 substituent).

» N-Acyl Azetidines: In peptide mimetics (e.g., azetidine-2-carboxylic acid residues), the amide
resonance flattens the nitrogen geometry, reducing the N-inversion complexity but locking
the ring into a specific pucker dependent on the cis/trans amide rotamer.

Experimental Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for solution-phase conformational
analysis. The rapid ring flipping averages the signals at room temperature, but the vicinal
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coupling constants (

) provide weighted average values that reveal the preferred population.

The Karplus Relationship for Azetidines

The Karplus equation correlates the dihedral angle (

) with the coupling constant (

). For 4-membered rings, the coefficients differ from standard acyclic systems due to bond
angle strain.

Key Diagnostic Rule: In 2-substituted azetidines, the cis and trans couplings between C2-H
and C3-H are diagnostic.

Parameter Typical Value (Hz) Structural Insight

Protons on the same face.[1]
(H2-H3) 84-89Hz Generally larger due to smaller
dihedral angle (~0-20°).

Protons on opposite faces.

Smaller value indicates a

58-7.9Hz
(H2-H3) dihedral angle closer to 90-
120°.
Geminal coupling. Magnitude
(H3a-H3b) -8to-11 Hz affected by ring strain and
electronegative substituents.
Note: If

, the ring is likely undergoing rapid flipping between two equally populated puckers,
or the ring is unusually planar (rare).
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NOE/ROESY Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is essential for determining the relative
stereochemistry of the N-substituent (if the inversion is slow or locked).

o Strong NOE: Between C2-H and N-substituent

Cis relationship (sterically crowded).

¢ Weak/No NOE: Between C2-H and N-substituent

Trans relationship (preferred).

Computational Protocol

For precise prediction of barrier heights and conformer ratios, Density Functional Theory (DFT)
Is the standard.

Recommended Workflow

e Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate initial
candidates, varying the ring pucker (

) and N-inversion.

e Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or

B97X-D/def2-TZVP (includes dispersion corrections, crucial for small rings).

e Frequency Calculation: Confirm minima (no imaginary frequencies) and Transition States
(one imaginary frequency corresponding to the ring flip).

¢ Solvent Model: Use IEFPCM or SMD (e.g., in Chloroform or Water) as solvation stabilizes
the more polar conformers.

Energy Landscape Visualization

The following diagram illustrates the coupled equilibrium of Ring Puckering and Nitrogen
Inversion for a generic 2-substituted azetidine.
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Caption: The coupled equilibrium of Azetidine. Horizontal transitions represent the low-energy
ring flip (puckering), while vertical transitions represent the higher-energy nitrogen inversion.

Case Study: Azetidine-2-Carboxylic Acid (Aze)[2][3]
[4][5]

Azetidine-2-carboxylic acid (Aze) is a lower homologue of proline.[2] Its incorporation into
peptides dramatically alters the backbone topology.

o Structure: X-ray crystallography reveals a ring buckle of ~11° in the zwitterionic form.

» Bioactivity: Aze acts as a "collagen poison." Because the ring is more rigid and has different
bond angles than proline, it destabilizes the collagen triple helix when misincorporated.

e Drug Design: In N-acetyl-Aze derivatives (peptide models), the cis isomer of the amide bond
is more populated than in proline derivatives due to reduced steric clash between the N-
acetyl group and the C2-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

